1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine

Asymmetric Synthesis Chiral Chromatography Medicinal Chemistry

This (R)-enantiomer is built on the privileged 3H-imidazo[4,5-b]pyridine scaffold, essential for allosteric Akt inhibitor programs such as ARQ 092 (Miransertib). The defined (R)-chirality is critical for binding to the allosteric pocket of Akt1/2/3 kinases; substituting a racemate or incorrect regioisomer alters binding interactions and compromises kinase selectivity. It also serves as a chiral reference standard for HPLC/SFC method development. Predicted LogP 2.13 and pKa 8.24 align with CNS drug-likeness parameters, making it suitable for oral bioavailability and brain-penetrant candidate optimization.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
Cat. No. B12503903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(N1C3=CC=CC=C3)N=CC=C2)N
InChIInChI=1S/C14H14N4/c1-10(15)13-17-12-8-5-9-16-14(12)18(13)11-6-3-2-4-7-11/h2-10H,15H2,1H3
InChIKeyRUKYEUIBLMQJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine: A Chiral Imidazopyridine Scaffold for Kinase-Focused Research


1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine is a chiral organic compound featuring the 3H-imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines [1]. The molecule exists as distinct (R)- and (S)- enantiomers, with the (R)-form having CAS 1398507-85-1 [2]. This core has been foundational in developing potent and selective kinase inhibitors, notably allosteric Akt inhibitors and highly selective Aurora-A inhibitors [3][4]. Its primary role in research is as a key intermediate or building block for synthesizing more complex bioactive molecules within oncology and kinase signaling programs [5].

Why Generic Imidazopyridine Substitution Fails for 1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine


Generic substitution is problematic due to the compound's unique combination of structural features: a specific 3H-imidazo[4,5-b]pyridine regioisomer, a critical 3-phenyl substitution, and a chiral ethylamine side chain. SAR studies demonstrate that the [4,5-b] regioisomer confers distinct biological activity compared to the [4,5-c] isomer [1]. Furthermore, the chiral center dictates that the (R)- and (S)-enantiomers are distinct chemical entities with separate CAS numbers (1398507-85-1 and 1393176-14-1, respectively) [2]. Substituting this compound with a racemic mixture or a different imidazopyridine analog would introduce uncontrolled variables, altering binding interactions, and potentially compromising experimental outcomes in chiral-sensitive environments [3].

1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine: Quantifiable Differentiation Evidence


Chiral Purity: (R)-Enantiomer Versus Racemic Mixture for Asymmetric Synthesis

The (R)-enantiomer is available as a distinct, chirally pure research chemical, enabling precise stereochemical control in downstream synthesis. This is in contrast to a racemic mixture, which would introduce an equimolar amount of the (S)-enantiomer. The presence of a single stereoisomer is critical for structure-activity relationship (SAR) studies where chirality impacts biological target engagement [1].

Asymmetric Synthesis Chiral Chromatography Medicinal Chemistry

Physicochemical Property Differentiation: Predicted LogP and pKa Versus Core Scaffold

The presence of the 3-phenyl and 2-ethylamine groups on the 3H-imidazo[4,5-b]pyridine core confers distinct predicted physicochemical properties compared to the unsubstituted core scaffold. The compound exhibits a predicted LogP of 2.13 and a pKa of 8.24 ± 0.29 [1]. These values indicate increased lipophilicity and a different ionization profile compared to the parent 3H-imidazo[4,5-b]pyridine scaffold, which is more hydrophilic [2].

Physicochemical Properties Drug-likeness Scaffold Optimization

Scaffold Selectivity: 3H-Imidazo[4,5-b]pyridine Versus 1H-Imidazo[4,5-c]pyridine in Kinase Profiling

The 3H-imidazo[4,5-b]pyridine regioisomer can exhibit a superior selectivity profile for certain kinase targets compared to its 1H-imidazo[4,5-c]pyridine isomer. In a direct comparison, the [4,5-b] scaffold showed a JAK1/TYK2 selectivity ratio of 44, whereas the [4,5-c] isomer was non-selective (ratio of 1) [1]. This demonstrates that the [4,5-b] regioisomer provides a structural basis for achieving target selectivity that is not inherent to the closely related [4,5-c] scaffold.

Kinase Selectivity Chemical Probe Regioisomer Comparison

Commercial Purity Specification: (R)-Enantiomer Purity Versus Standard Research Grade

Commercially, the (R)-enantiomer is typically supplied with a high purity specification. One commercial source lists a purity of 97.0% [1], and another specifies NLT 98% . This level of purity is essential for ensuring reproducible results in sensitive biological assays, particularly when compared to a lower, unspecified grade.

Chemical Purity QC Specification Reproducibility

Optimal Research Applications for 1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine


Asymmetric Synthesis of Allosteric Akt Inhibitors

This compound serves as a crucial chiral building block for the synthesis of ATP-independent, allosteric Akt inhibitors, as demonstrated by the ARQ 092 (Miransertib) development program [1]. The defined (R)-chirality of this intermediate is essential for achieving the correct three-dimensional configuration required for binding to the allosteric pocket of Akt1/2/3 kinases, a mechanism distinct from ATP-competitive inhibitors [2].

Developing Selective Kinase Chemical Probes

The 3H-imidazo[4,5-b]pyridine core is a validated scaffold for achieving high kinase selectivity. Researchers can use this building block to derivatize the 2-ethylamine position, creating focused libraries aimed at discovering selective inhibitors for kinases like Aurora-A, JAK1, or TAM family members [3][4]. The inherent selectivity of the [4,5-b] regioisomer provides a significant advantage over other imidazopyridine scaffolds for this purpose [5].

Chiral Chromatography and Analytical Method Development

The (R)-enantiomer, with its defined stereochemistry and high commercial purity (97-98%), is an ideal reference standard for developing and validating chiral HPLC or SFC methods [6]. This is critical for monitoring stereochemical integrity during synthesis and for separating racemic mixtures of related imidazopyridine analogs.

Physicochemical Profiling for CNS or Oral Drug Discovery

With its predicted LogP of 2.13 and pKa of 8.24, this compound possesses properties that align with guidelines for CNS drug-likeness and oral bioavailability [7]. Researchers can utilize it as a core for structure-property relationship (SPR) studies, systematically modifying the scaffold to optimize passive permeability, solubility, and metabolic stability for oral or brain-penetrant drug candidates.

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